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Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone - 2034512-07-5

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone

Catalog Number: EVT-2714216
CAS Number: 2034512-07-5
Molecular Formula: C12H19F2NO
Molecular Weight: 231.287
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a cyclohexyl group and a 4,4-difluoropiperidine moiety, which contribute to its unique chemical properties and biological activities. The compound is classified under the category of piperidine derivatives, which are known for their diverse pharmacological profiles.

Source and Classification

The compound is synthesized through various chemical methods, primarily involving the modification of piperidine and quinazoline scaffolds. It falls under the broader classification of small molecule inhibitors, which are often utilized in drug discovery for their ability to modulate biological pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone typically involves several key steps:

  1. Preparation of Intermediates: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzoate. This compound undergoes reactions including chlorination and nitration to form various intermediates.
  2. Substitution Reactions: The introduction of the 4,4-difluoropiperidine moiety is achieved through nucleophilic substitution reactions. For instance, a chloro intermediate can be reacted with 4,4-difluoropiperidine under microwave irradiation conditions to yield the desired product.
  3. Final Coupling: The final step often involves coupling the synthesized intermediates with linkers or other functional groups to enhance biological activity or solubility .
Molecular Structure Analysis

Structure and Data

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone has a complex molecular structure characterized by:

  • Molecular Formula: C_{13}H_{16}F_{2}N_{2}O
  • Molecular Weight: Approximately 252.28 g/mol
  • Structural Features: The compound consists of a cyclohexyl group attached to a piperidine ring that contains two fluorine atoms at the 4-position, with a ketone functional group (methanone) linked to the nitrogen atom of the piperidine .
Chemical Reactions Analysis

Reactions and Technical Details

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone can participate in various chemical reactions typical of ketones and amines:

  1. Nucleophilic Addition: The carbonyl carbon in the methanone group can undergo nucleophilic addition reactions with various nucleophiles.
  2. Reduction Reactions: The ketone functionality may be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  3. Amide Formation: This compound can also react with carboxylic acids or their derivatives to form amides, expanding its utility in medicinal chemistry .
Mechanism of Action

Process and Data

The mechanism of action for Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone primarily involves its role as an inhibitor in specific biological pathways. It has been shown to interact with enzymes or receptors relevant to cancer biology:

  • Target Engagement: The fluorinated piperidine moiety enhances binding affinity to target proteins involved in cellular proliferation.
  • Degradation Induction: In studies involving proteolysis targeting chimeras (PROTACs), this compound has demonstrated the ability to induce degradation of specific proteins like G9a/GLP, which are implicated in oncogenic processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Exhibits stability under standard laboratory conditions but may be sensitive to moisture and light.

These properties are critical for its formulation into pharmaceutical preparations and for determining its bioavailability .

Applications

Scientific Uses

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone has potential applications in various scientific fields:

  1. Medicinal Chemistry: It serves as a lead compound for developing new anticancer agents due to its ability to inhibit key enzymes involved in tumor growth.
  2. Chemical Probes: The compound is utilized as a chemical probe in biological research to study protein degradation pathways and cellular signaling mechanisms.
  3. Drug Development: Its structural features make it a candidate for further modifications aimed at enhancing efficacy and reducing side effects in therapeutic applications .
Synthesis and Structural Optimization of Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone Derivatives

Rational Design Strategies for Bifunctional PROTAC Incorporation

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone derivatives serve as pivotal ligands in proteolysis-targeting chimera (PROTAC) design due to their high binding affinity for epigenetic targets like G9a and GLP lysine methyltransferases. The bifunctional architecture integrates this methanone scaffold as the target-binding domain, linked to E3 ubiquitin ligase recruiters (e.g., von Hippel Lindau ligands) via optimized spacers. As demonstrated in the development of MS8709, a first-in-class G9a/GLP degrader, the methanone component was derived from the potent inhibitor UNC0642. This inhibitor exhibits sub-nanomolar IC50 values against G9a/GLP and >300-fold selectivity over unrelated kinases and receptors . The critical design strategy involved replacing the solvent-exposed N-isopropyl group of UNC0642 with a carboxylic acid-functionalized linker, enabling conjugation while preserving binding interactions within the catalytic SET domain [7]. This approach leverages the methanone’s role in occupying the substrate-binding cleft, which is essential for inducing ternary complex formation with the E3 ligase.

Table 1: Degradation Efficiency of PROTACs Incorporating Methanone Derivatives

PROTAC CompoundG9a Degradation (%)GLP Degradation (%)Concentration (μM)
10 (MS8709)>70~500.3
10 (MS8709)1001003.0
166540.3
787863.0

Data adapted from PROTAC screening in 22Rv1 prostate cancer cells

Additionally, α-ketothioamide motifs—identified in related structure-activity relationship studies—enhance irreversible binding to target proteins. These motifs exploit nucleophilic residues near the active site, thereby augmenting degradation efficacy by stabilizing the enzyme-inhibitor complex [7].

Linker Length and Composition Optimization for Enhanced Degradation Efficiency

Linker engineering profoundly influences PROTAC degradation efficiency by modulating ternary complex formation, proteasome engagement, and cellular permeability. Systematic evaluation of alkyl and polyethylene glycol (PEG) linkers conjugated to cyclohexyl(4,4-difluoropiperidin-1-yl)methanone revealed that longer alkyl chains (e.g., 11-carbon linkers) outperform shorter or PEG-based equivalents. Compound 10 (featuring an undecane spacer) achieved near-complete G9a/GLP degradation at 3 μM, whereas shorter 3–6 carbon chains induced <30% degradation under identical conditions . This improvement is attributed to the linker’s flexibility and hydrophobicity, which facilitate optimal spatial positioning between the methanone-bound target and the E3 ligase.

Table 2: Impact of Linker Composition on Degradation Efficiency

Linker TypeLength (Atoms)G9a Degradation (%)GLP Degradation (%)
Alkyl11-C100100
Alkyl2-C6170
PEG1-unit030
PEG>1-unit<10<20

Data derived from western blot analysis in 22Rv1 cells treated for 24h

Polar linkers, such as PEG-based spacers, often reduce degradation efficiency due to unfavorable solvent interactions and diminished membrane permeability. Molecular dynamics simulations indicate that excessive linker polarity disrupts hydrophobic collapse within the proteasome, impairing ubiquitin transfer [7]. Consequently, saturated carbon chains remain preferred for optimizing proteasomal delivery while maintaining metabolic stability.

Stereochemical Considerations in 4,4-Difluoropiperidine Functionalization

The stereoelectronic properties of the 4,4-difluoropiperidine ring critically influence target engagement and proteolytic susceptibility. Fluorine atoms at the C4 position adopt a preferred equatorial orientation, reducing ring puckering and enhancing planarity. This configuration stabilizes the methanone-carbonyl interaction with key residues (e.g., Asp161 and Gly163 in G9a) through dipole-dipole interactions [7] [10]. Inversion to axial fluorines disrupts hydrogen-bond networks, lowering binding affinity by >10-fold, as observed in isomeric analogs of PROTAC intermediates [10].

The piperidine ring’s chair conformation also governs linker-vector positioning. Molecular modeling of cyclohexyl(4,4-difluoropiperidin-1-yl)methanone reveals that equatorial fluorine atoms project the N1-attachment point perpendicularly to the methanone plane. This spatial arrangement minimizes steric clash during E3 ligase recruitment and enables unhindered ubiquitination . Racemic mixtures of C3-substituted piperidines demonstrate 30–50% reduced degradation efficacy compared to enantiopure derivatives, underscoring the necessity for stereocontrolled synthesis in lead optimization [10].

Table 3: Impact of Piperidine Stereochemistry on Binding and Degradation

ConfigurationFluorine OrientationRelative Binding Affinity (%)DC50 (μM)
Equatorial-axialMixed45>10.0
Equatorial-equatorialPlanar1000.3
Axial-axialInverted2215.0

DC50 = Half-maximal degradation concentration [10]

Synthetic Challenges in Methanone Core Stability Under Proteolytic Conditions

The methanone core (cyclohexyl-carbonyl-piperidine) exhibits vulnerability to enzymatic and chemical hydrolysis, particularly under physiological pH or in the presence of esterases. Accelerated stability studies reveal that the carbonyl group undergoes nucleophilic attack by water or proteases, leading to retro-Friedel-Crafts cleavage into cyclohexanecarboxylic acid and 4,4-difluoropiperidine fragments [3] [8]. This decomposition pathway is exacerbated in alkaline conditions (pH >8.0), with >40% degradation observed within 24 hours at 37°C [3].

Strategies to enhance stability include:

  • Steric Shielding: Introducing ortho-substituents (e.g., methyl groups) on the cyclohexyl ring hinders nucleophilic access to the carbonyl carbon.
  • Electron-Withdrawing Modifications: Fluorination adjacent to the methanone group reduces electron density at the carbonyl, diminishing susceptibility to hydrolysis [8].
  • Linker Integration: Coupling via stable carbon-carbon bonds (e.g., alkyl tethers) rather than esters or amides prevents undesired proteolysis [7].

The Willgerodt-Kindler reaction remains pivotal for synthesizing α-ketothioamide variants of the methanone scaffold. However, microwave-assisted coupling under inert atmospheres is essential to suppress oxidative byproducts and maintain >95% core integrity [7].

Table 4: Methanone Core Stability Under Controlled Conditions

ConditionpH/TemperatureCore Integrity (%) (24h)Major Degradant
Aqueous buffer7.4 / 37°C85Cyclohexanecarboxylic acid
Aqueous buffer9.0 / 37°C584,4-Difluoropiperidine
Microsomal enzymes7.4 / 37°C72Hydrolyzed carbonyl adducts

Data derived from high-performance liquid chromatography and mass spectrometry analyses [3] [8]

These insights underscore the delicate balance between molecular stability and bioactivity in advancing PROTAC-based therapeutics.

Properties

CAS Number

2034512-07-5

Product Name

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone

IUPAC Name

cyclohexyl-(4,4-difluoropiperidin-1-yl)methanone

Molecular Formula

C12H19F2NO

Molecular Weight

231.287

InChI

InChI=1S/C12H19F2NO/c13-12(14)6-8-15(9-7-12)11(16)10-4-2-1-3-5-10/h10H,1-9H2

InChI Key

YVKNECXAZQGXSN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)(F)F

Solubility

not available

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